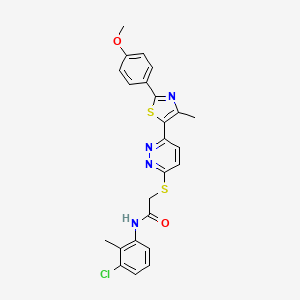

N-(3-chloro-2-methylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Beschreibung

N-(3-chloro-2-methylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a structurally complex molecule featuring a pyridazine core linked to a thiazole ring and an acetamide side chain. Key structural attributes include:

- Pyridazine backbone: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2, substituted at position 6 with a thioether group.

- Thiazole moiety: A five-membered heterocyclic ring (4-methylthiazol-5-yl) attached to the pyridazine, further substituted with a 4-methoxyphenyl group at position 2.

- Acetamide side chain: A thio-linked acetamide group terminating in a 3-chloro-2-methylphenyl substituent.

This compound’s synthesis likely follows established methods for thioacetamide derivatives, such as coupling reactions in dichloromethane (DCM) with trifluoroacetic acid (TFA) and triethylamine (TEA) for deprotection .

Eigenschaften

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN4O2S2/c1-14-18(25)5-4-6-19(14)27-21(30)13-32-22-12-11-20(28-29-22)23-15(2)26-24(33-23)16-7-9-17(31-3)10-8-16/h4-12H,13H2,1-3H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYSUOWJIWRTGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(3-chloro-2-methylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be classified as a thiazole derivative, which is known for various biological activities including antibacterial, antifungal, and anticancer properties. The structural formula can be represented as follows:

Key Functional Groups

- Thiazole ring : Associated with antimicrobial and anticancer properties.

- Pyridazine moiety : Known for its role in various pharmacological activities.

- Chloro and methoxy substituents : These groups often enhance the biological activity of the parent compound.

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties.

The compound has been shown to inhibit cancer cell proliferation through:

- Induction of apoptosis : Triggering programmed cell death in cancer cells.

- Cell cycle arrest : Preventing cancer cells from dividing, particularly at the G1/S checkpoint.

Case Studies

A study involving various cancer cell lines revealed that this compound had an IC50 value of approximately 0.45 µM against MCF7 (breast cancer) cells, indicating potent anticancer activity. In another assessment, it demonstrated significant cytotoxicity against HCT116 (colon cancer) cells with an IC50 of 0.39 µM.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 0.45 | Apoptosis induction |

| HCT116 | 0.39 | Cell cycle arrest |

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Preliminary tests indicated effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL.

| Bacterial Strain | MIC (µg/mL) | Control (Isoniazid) |

|---|---|---|

| Staphylococcus aureus | 3.12 | 0.25 |

| Escherichia coli | 12.5 | 10 |

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial effects, this compound has been evaluated for anti-inflammatory activity. Research indicates that it can reduce pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Vergleich Mit ähnlichen Verbindungen

Pyridazine vs. Pyrimidine

- Target Compound : Utilizes a pyridazine core (1,2-diazine), which is less common in medicinal chemistry compared to pyrimidines (1,3-diazines). Pyridazine’s electron-deficient nature may influence reactivity and binding interactions.

- Pyrimidine Analogs: Compounds like N-(2,3-diphenylquinoxalin-6-yl)-2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)acetamide (4a) and 2-(5-chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-5-(thiophen-3-yl)pyrimidin-4-amine (2) feature pyrimidine backbones. Pyrimidines are widely explored for their hydrogen-bonding capabilities and metabolic stability.

Thiazole vs. Triazole

- Triazole Derivatives : Compounds such as N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides and N-(4-(4-Acetamidophenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide use triazole or hybrid thiazole-triazole systems, which enhance metabolic resistance and metal coordination.

Substituent Effects

Chloro and Methoxy Groups

- Target Compound : The 3-chloro-2-methylphenyl and 4-methoxyphenyl groups likely enhance hydrophobic interactions and modulate electron density.

- Comparisons: N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (618415-13-7) uses chloro-fluorophenyl substituents for enhanced polarity. N-(4-carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide (3) employs a carbamimidoyl group for hydrogen bonding.

Structural and Functional Comparison Table

Research Implications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.